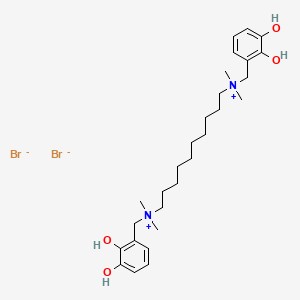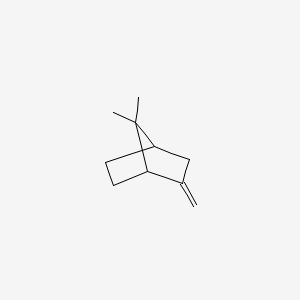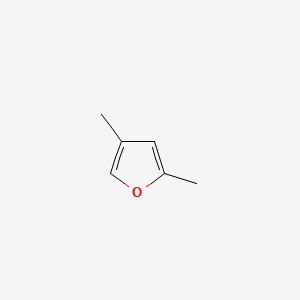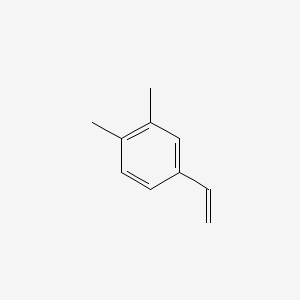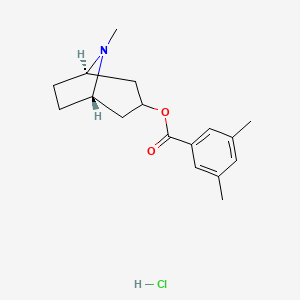
Tropanserin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tropanserin hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor . It was initially investigated for its potential in treating migraines during the 1980s but was never marketed . The compound is known for its chemical structure, which includes a tropane ring system and a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions: Tropanserin hydrochloride can be synthesized by reacting tropine with 3,5-dimethylbenzoyl chloride . The reaction typically involves the use of an organic solvent and a base to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various ester derivatives.
科学研究应用
Tropanserin hydrochloride has been primarily studied for its potential in treating migraines due to its 5-HT3 receptor antagonism . . The compound’s selective antagonism makes it a valuable tool in studying serotonin-related pathways and disorders.
作用机制
Tropanserin hydrochloride exerts its effects by selectively binding to and blocking the 5-HT3 receptors . These receptors are ligand-gated ion channels involved in neurotransmission. By inhibiting these receptors, this compound can modulate the release of neurotransmitters like serotonin, thereby influencing various physiological processes, including pain perception and gastrointestinal function .
Similar Compounds:
- Bemesetron
- Zatosetron
- Ricasetron
- Granisetron
- Tropisetron
Comparison: this compound is unique in its specific chemical structure, which includes a tropane ring and a benzoate ester . While other compounds like granisetron and tropisetron also act as 5-HT3 receptor antagonists, this compound’s distinct structure may confer different pharmacokinetic properties and receptor binding affinities .
属性
CAS 编号 |
85181-38-0 |
|---|---|
分子式 |
C17H24ClNO2 |
分子量 |
309.8 g/mol |
IUPAC 名称 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3;/h6-8,14-16H,4-5,9-10H2,1-3H3;1H/t14-,15+,16?; |
InChI 键 |
FBJOIDSZBBTUOV-JXMYBXCISA-N |
手性 SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C.Cl |
SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






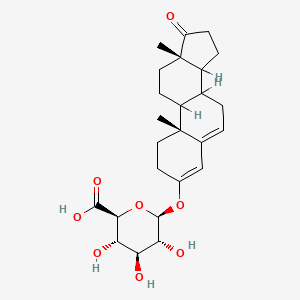

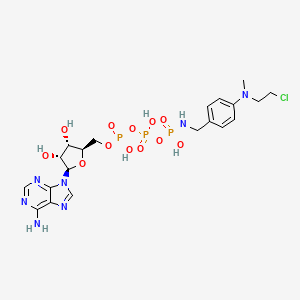
![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)



